molecular formula C5H8<br>C5H8<br>CH2=C(CH3)CH=CH2 B3431383 Isoprene CAS No. 9006-04-6

Isoprene

Cat. No.: B3431383
CAS No.: 9006-04-6
M. Wt: 68.12 g/mol
InChI Key: RRHGJUQNOFWUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Isoprene is a small lipophilic, volatile organic compound (VOC) synthesized in the chloroplasts of plants . It primarily targets the lipid tails within the membrane of these cells . The interaction of this compound with these lipid tails plays a crucial role in maintaining the structural integrity of the cell membranes, especially under stress conditions .

Mode of Action

This compound enhances the order of the lipid tails within the membrane, mimicking the effect of a reduction of temperature in a dose-dependent manner . This action helps to maintain the fluidity and functionality of the cell membranes under various stress conditions .

Biochemical Pathways

This compound is synthesized through the photosynthesis-dependent 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway . This pathway involves the synthesis of the this compound building blocks, their assembly into flexible linear and branched hydrocarbon substrates, and multistep reaction cascades to generate this compound .

Pharmacokinetics

For instance, isoprenaline, a synthetic analog of this compound, has a plasma half-life of approximately two to five minutes and is degraded enzymatically via catechol O-methyltransferase (COMT) primarily in the liver .

Result of Action

The action of this compound leads to several molecular and cellular effects. It has been found to have significant effects on gene expression, the proteome, and the metabolome of both emitting and non-emitting species .

Action Environment

Environmental factors can significantly influence the action of this compound. For instance, anthropogenic activities and climate change, which increase exposure of plants to environmental stresses, can affect this compound emission . Furthermore, this compound emission from plants affects atmospheric chemistry, potentially enhancing ozone formation and influencing aerosol formation in the atmosphere .

Biochemical Analysis

Biochemical Properties

Isoprene is synthesized by an enzyme called this compound synthase (IspS) from dimethylallyl diphosphate (DMAPP) . The IspS enzyme has been isolated and characterized from several plants . The biochemical properties of IspS have been analyzed, and it has been found that the enzyme is highly expressible and can be cloned and expressed in Escherichia coli .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism . The biosynthesis of isoprenoids via the mevalonate pathway is an example of a bio-chemical pathway that utilizes ATP, NAD(P)H, and other cofactors .

Molecular Mechanism

The molecular mechanism of this compound involves its synthesis from the building blocks isopentenyl-pyrophosphate (IPP) and DMAPP . This process is carried out by the enzyme IspS, which has received much attention for the conversion of this compound from DMAPP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the mevalonate pathway, which is present in eukaryotes, archaea, and a few bacteria . This pathway employs 3 acetyl-CoA molecules along with 2 NADPH and 3 ATP to synthesize either the 5-carbon IPP or DMAPP .

Properties

IUPAC Name

2-methylbuta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHGJUQNOFWUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Record name ISOPRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26796-44-1, 6144-30-5, 9003-31-0
Record name 1,3-Butadiene, 2-methyl-, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26796-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Butadiene, 2-methyl-, trimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6144-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polyisoprene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9003-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2020761
Record name Isoprene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a mild, aromatic odor; [HSDB], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name Isoprene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1572
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ISOPRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

34.067 °C, 34 °C
Record name Isoprene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ISOPRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

-65 °F (-54 °C) (Closed cup)
Record name Isoprene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 642 mg/L at 25 °C, Practically insoluble in water, Miscible with ethanol, ethyl ether, acetone, benzene, Soluble in alcohol, ether, hydrocarbon solvents, Solubility in water, mg/l at 25 °C: 642 (very poor)
Record name Isoprene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ISOPRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.679 g/cu cm at 20 °C, Relative density (water = 1): 0.7
Record name Isoprene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ISOPRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

2.35 (Air = 1), Relative vapor density (air = 1): 2.4
Record name Isoprene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ISOPRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

550.0 [mmHg], VP: 400 mm Hg at 15.4 °C, 550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2
Record name Isoprene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1572
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Isoprene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ISOPRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Impurities

Impurities in isoprene specified for the preparation of high cis-polyisoprene include: isoprene dimer, 0.1 wt% (max); alpha olefins, 1 wt% (max); beta olefins, 2.8 wt% (max); acetylenes, 50 ppm; allenes, 50 ppm; carbonyls, 10 ppm; sulfur, 5 ppm; piperylene, 80 ppm; cyclopentadiene, 1 ppm; peroxides, 5 ppm; acetonitrile, 8 ppm
Record name Isoprene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless volatile liquid, Colorless, watery liquid

CAS No.

78-79-5, 9006-04-6
Record name Isoprene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoprene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Natural rubber
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009006046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOPRENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoprene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoprene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A62964IBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoprene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ISOPRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-145.95 °C, -146 °C
Record name Isoprene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ISOPRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoprene
Reactant of Route 2
Isoprene
Reactant of Route 3
Isoprene
Reactant of Route 4
Isoprene
Reactant of Route 5
Isoprene
Reactant of Route 6
Isoprene
Customer
Q & A

Q1: What is the primary source of isoprene emissions?

A1: [] The majority of this compound emissions originate from terrestrial plants, with deciduous trees being particularly significant contributors. [] Global this compound emissions are estimated to rival those of methane. [, ]

Q2: How does this compound impact atmospheric chemistry?

A2: [] this compound reacts with hydroxyl radicals (OH), influencing the atmosphere's oxidative capacity. This interaction affects the concentration of ozone (O3) and leads to the formation of secondary organic aerosols (SOA). [, , ]

Q3: What factors influence this compound emission rates from plants?

A3: [] Light intensity and temperature are key drivers of this compound emission. [] Additionally, studies suggest that ambient carbon dioxide (CO2) concentrations can influence emission rates, with elevated CO2 potentially leading to both increases and decreases depending on the plant species and environmental conditions. [, ]

Q4: Does this compound exhibit diurnal variation in its emission?

A5: [, ] Yes, this compound emissions typically peak during the day, coinciding with higher temperatures and light intensity. [] Interestingly, research suggests a potential circadian control on this compound emissions, independent of light, in certain plant species like oil palm (Elaeis guineensis). []

Q5: What is the molecular formula and weight of this compound?

A5: this compound's molecular formula is C5H8, and its molecular weight is 68.12 g/mol.

Q6: What analytical methods are commonly used to measure this compound in the environment?

A7: [, , , ] Scientists employ various methods for this compound measurement, including:* Gas chromatography–mass spectrometry (GC-MS): This technique is highly sensitive and enables the identification and quantification of this compound in complex environmental samples. []* Proton transfer reaction-mass spectrometry (PTR-MS): This method allows for real-time, online detection of this compound in breath samples. []* Satellite remote sensing: Instruments like the Global Ozone Monitoring Experiment (GOME) and Ozone Monitoring Instrument (OMI) measure atmospheric formaldehyde (HCHO), a key oxidation product of this compound, to indirectly estimate this compound emissions. [, , ]

Q7: Can this compound be directly measured from space?

A8: [] Research is underway to develop methods for the direct detection of this compound from space using satellite instruments like the Cross-track Infrared Sounder (CrIS). These efforts aim to improve the accuracy and spatial resolution of global this compound emission estimates.

Q8: How is this compound degraded in the environment?

A9: [, ] Microorganisms play a crucial role in this compound degradation. Studies using DNA isotope probing have identified diverse bacterial communities in soil and on plant surfaces that can metabolize this compound, highlighting the significance of microbial activity in regulating atmospheric this compound concentrations.

Q9: Do different ecosystems exhibit varying this compound degradation capacities?

A10: [] Research indicates that oil palm soils, for instance, might harbor a greater diversity and abundance of this compound-degrading bacteria compared to oil palm leaves, suggesting that soil environments could be more efficient sinks for atmospheric this compound.

Q10: What are the industrial applications of this compound?

A11: [] this compound is a crucial monomer in the production of synthetic rubber, which finds extensive use in various industries, including the manufacturing of tires, adhesives, and sealants.

Q11: How is this compound typically produced commercially?

A12: [, ] The dominant industrial process for this compound production involves the two-stage dehydrogenation of isopentane, a petroleum-derived hydrocarbon.

Q12: Are there alternative methods for this compound production?

A13: [] Scientists are exploring sustainable approaches for this compound production, including metabolic engineering of microorganisms like cyanobacteria (Synechococcus elongatus) to synthesize this compound from CO2 through photosynthesis. This approach offers a promising alternative to petroleum-based methods.

Q13: What are the known toxicological effects of this compound?

A14: [] Inhalation studies have shown that exposure to high concentrations of this compound can cause adverse effects in both rats and mice. [] In mice, these effects include:* Hematological effects: non-responsive, macrocytic anemia* Neurological effects: spinal cord and sciatic nerve degeneration, hindlimb paralysis* Reproductive effects: testicular atrophy, decreased sperm motility* Respiratory effects: olfactory epithelial degeneration* Gastrointestinal effects: forestomach epithelial hyperplasia* Carcinogenicity: increased incidence of liver, lung, forestomach, and harderian gland tumors

Q14: What is the carcinogenic potential of this compound in humans?

A15: [] While studies have demonstrated the carcinogenicity of this compound in rodents, further research is necessary to fully elucidate its long-term effects on human health.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.